1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
Brand Name: Vulcanchem
CAS No.: 920227-66-3
VCID: VC6414681
InChI: InChI=1S/C22H20FN7O2/c23-16-5-4-6-17(13-16)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)14-32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=CC=C5
Molecular Formula: C22H20FN7O2
Molecular Weight: 433.447

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

CAS No.: 920227-66-3

Cat. No.: VC6414681

Molecular Formula: C22H20FN7O2

Molecular Weight: 433.447

* For research use only. Not for human or veterinary use.

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone - 920227-66-3

Specification

CAS No. 920227-66-3
Molecular Formula C22H20FN7O2
Molecular Weight 433.447
IUPAC Name 1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C22H20FN7O2/c23-16-5-4-6-17(13-16)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)14-32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2
Standard InChI Key XPTDXEQJGZQBIN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=CC=C5

Introduction

The compound 1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule featuring a piperazine ring, a triazolopyrimidine moiety, and a phenoxy group. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with diverse biological activities.

Structural Features

  • Piperazine Moiety: This ring structure is common in many biologically active compounds, contributing to interactions with various biological targets.

  • Triazolopyrimidine Derivative: The presence of a triazole ring fused to a pyrimidine ring enhances the compound's potential for binding to specific enzymes or receptors.

  • Phenoxy Group: This functional group can influence the compound's lipophilicity and metabolic stability.

Synthesis

The synthesis of such compounds typically involves multi-step reactions. While specific details for this compound are not readily available, similar compounds are often synthesized through reactions involving the formation of the triazolopyrimidine core followed by attachment of the piperazine and phenoxy groups.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-fluorophenyl)-1-(4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-oneSimilar triazole-pyrimidine structure, lacks phenoxy groupPotential neuropharmacological effects
Cyclohexanol, 4-[4-[[3-(4-chloro-3-fluorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-yl]amino]-1H-pyrazol-1-yl]-, trans-Different halogen substitution and pyrazole ringNo specific data available
3-(4-fluorophenyl)-3H- triazolo[4,5-b]pyridineDifferent ring fusion and lacks piperazineNo specific biological data

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